molecular formula C14H13Cl2N3S B2969528 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea CAS No. 723332-86-3

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea

Cat. No. B2969528
CAS RN: 723332-86-3
M. Wt: 326.24
InChI Key: CSZPZXHGANOWNS-UHFFFAOYSA-N
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Description

“3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea” is a chemical compound with the molecular formula C14H13Cl2N3S . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea” is 326.24 . The molecular formula is C14H13Cl2N3S .

Scientific Research Applications

Synthesis and Structural Analysis

Thiourea derivatives are extensively studied for their synthesis and structural characteristics. For instance, the synthesis of new bioactive Cu(I) thiourea derivatives alongside triphenylphosphine has been explored, highlighting the process and molecular docking studies to understand their interactions with DNA and proteins, which suggest an electrostatic mode of interaction with DNA and strong interaction with amino acid residues in protein binding pockets (Hussain et al., 2020). Similarly, the structural, antimicrobial, and computational characterization of thiourea derivatives has been conducted, showing good agreement between theoretical calculations and experimental results, indicating their potential in antimicrobial applications (Atis et al., 2012).

Catalysis and Chemical Reactions

Thiourea derivatives serve as catalysts in various chemical reactions. For example, the enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea has been developed, providing a new synthetic route for (R)-(-)-baclofen and chiral quaternary carbon centers with high enantioselectivity (Okino et al., 2005).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of thiourea derivatives have been examined, showing promising results against various bacterial strains and displaying significant free radical scavenging abilities. This suggests their potential application in developing new antimicrobial and antioxidant agents (Hussain et al., 2020).

Theoretical and Experimental Investigations

Theoretical and experimental investigations into the properties of thiourea derivatives, including synthesis, crystal structure, and in-silico and in-vitro biological evaluation, have been conducted. These studies confirm the compounds' antioxidant properties and moderate enzyme inhibiting activity, highlighting their potential in therapeutic applications (Raza et al., 2022).

Molecular Docking Studies

Molecular docking studies of thiourea derivatives have provided insights into their binding interactions with specific proteins, validating their strong interaction with amino acid residues. This is crucial for designing drugs targeting specific proteins (Hussain et al., 2020).

properties

IUPAC Name

1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S/c15-12-7-6-11(8-13(12)16)18-14(20)19(17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZPZXHGANOWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=S)NC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324310
Record name 1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea

CAS RN

723332-86-3
Record name 1-amino-1-benzyl-3-(3,4-dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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